7-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound 7-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex heterocyclic molecule. It features a unique combination of pyrazole, tetrazole, and azabicyclo structures, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro group. The tetrazole ring is typically formed by the reaction of an azide with a nitrile. These intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be reduced to an amino group.
Reduction: The carbonyl group in the azabicyclo structure can be reduced to an alcohol.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the sulfanyl group could yield a variety of different compounds depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of new antibiotics or anti-inflammatory drugs.
Industry: It could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The pyrazole and tetrazole rings are known to interact with various biological targets, potentially leading to a range of effects. The exact molecular targets and pathways involved would need to be determined through further research.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-nitro-1H-pyrazole: Shares the pyrazole ring with a nitro group.
1-methyl-1H-tetrazole: Contains the tetrazole ring.
Azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: Features the azabicyclo structure.
Uniqueness
What sets this compound apart is the combination of these three distinct structures in a single molecule
Properties
Molecular Formula |
C17H19N9O6S2 |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
7-[2-(5-methyl-3-nitropyrazol-1-yl)propanoylamino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N9O6S2/c1-7-4-10(26(31)32)20-25(7)8(2)13(27)18-11-14(28)24-12(16(29)30)9(5-33-15(11)24)6-34-17-19-21-22-23(17)3/h4,8,11,15H,5-6H2,1-3H3,(H,18,27)(H,29,30) |
InChI Key |
XXQHIEVIGDPRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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